molecular formula C21H20ClN3O2 B2367885 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide CAS No. 1251582-80-5

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2367885
CAS No.: 1251582-80-5
M. Wt: 381.86
InChI Key: IZDYBFIIRZSVCB-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, characterized by a pyrimidinyloxy core linked to an N-(2,5-dimethylphenyl)acetamide moiety. Its structure features a 4-chlorophenyl substituent on the pyrimidine ring and methyl groups at the 2- and 5-positions of the phenylacetamide. Such modifications are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-4-5-14(2)18(10-13)24-19(26)12-27-20-11-15(3)23-21(25-20)16-6-8-17(22)9-7-16/h4-11H,12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDYBFIIRZSVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent coupling with the dimethylphenylacetamide group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom to the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated pyrimidine with the dimethylphenylacetamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Family

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Modifications Key Properties / Applications
Target Compound Pyrimidin-4-yl-oxy linker; 4-Cl-phenyl, 6-methyl on pyrimidine; N-(2,5-dimethylphenyl) Hypothesized enhanced hydrogen bonding (pyrimidine O) and lipophilicity (Cl, CH₃ groups) .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) Thio-linked pyrimidinone; 4-Cl-phenyl on acetamide High melting point (>282°C); NMR-confirmed H-bonding (NHCO, NH-3); potential pharmaceutical use.
Alachlor () N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide Herbicide; methoxymethyl group enhances soil mobility and bioavailability .
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino substituent; N-(2,6-dimethylphenyl) Lower steric hindrance (2,6-dimethyl vs. 2,5-dimethyl) may affect target binding .
2-[(3-Chlorophenyl)(phenylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide Sulfonylamino bridge; 3-Cl-phenyl Sulfonyl group increases metabolic stability; shared N-(2,5-dimethylphenyl) motif .

Functional Group Impact on Properties

  • Linker Chemistry: The target compound’s pyrimidin-4-yl-oxy linker contrasts with sulfur-based linkers (e.g., compound 5.4 ). Oxygen’s higher electronegativity may strengthen hydrogen bonds (as per Etter’s graph set theory ), affecting crystallinity and solubility.
  • Substituent Effects: 4-Chlorophenyl: Increases lipophilicity and steric bulk compared to non-halogenated analogs, possibly improving target binding (e.g., enzyme active sites) . N-(2,5-Dimethylphenyl): The 2,5-dimethyl configuration creates a steric environment distinct from 2,6-dimethyl analogs (e.g., alachlor ), influencing receptor selectivity .
  • Hydrogen Bonding :

    • The pyrimidine oxygen and acetamide NH groups in the target compound likely form robust hydrogen-bonding networks, as seen in compound 5.4 (δ 10.22 ppm for NHCO ). Such interactions correlate with high melting points (>250°C) and crystalline stability .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide , with the CAS number 1251551-22-0, belongs to a class of synthetic organic compounds known for their potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H20ClN3O2
  • Molecular Weight : 381.9 g/mol
  • Structure : The compound features a pyrimidine core substituted with a chlorophenyl group and an acetamide moiety, which is critical for its biological activity.

Antineoplastic Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. A study demonstrated that similar compounds inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis. The presence of the chlorophenyl group enhances the interaction with cellular targets, potentially increasing efficacy against various cancer types .

Neuroprotective Effects

Neurodegenerative diseases are characterized by oxidative stress and neuroinflammation. Compounds similar to this compound have shown promise in mitigating these effects. In vitro studies suggest that these compounds can reduce oxidative stress markers and inflammatory cytokines in neuronal cells exposed to neurotoxic agents .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, thus triggering apoptotic pathways in cancer cells.
  • Antioxidant Activity : It has been observed to enhance the activity of antioxidant enzymes, reducing oxidative damage in neuronal cells.
  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate inflammation and cell survival .

Case Studies

  • Cancer Cell Lines : A study assessed the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines (e.g., breast and prostate cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of the compound led to reduced neuronal loss and improved behavioral outcomes following induced oxidative stress .

Data Tables

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
NeuroprotectiveReduction in oxidative stress markers
CytotoxicityIC50 values between 10-30 µM

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